molecular formula C17H15N5 B11444734 5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine

5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine

Cat. No.: B11444734
M. Wt: 289.33 g/mol
InChI Key: VWRAOOHNGRFZMS-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine typically involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired imidazo[1,2-b][1,2,4]triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is unique due to its specific substitution pattern and the presence of both imidazole and triazole rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

5-(4-methylphenyl)-N-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6-amine

InChI

InChI=1S/C17H15N5/c1-12-7-9-13(10-8-12)15-16(20-14-5-3-2-4-6-14)22-17(21-15)18-11-19-22/h2-11,20H,1H3,(H,18,19,21)

InChI Key

VWRAOOHNGRFZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=N2)N=CN3)NC4=CC=CC=C4

Origin of Product

United States

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